molecular formula C18H18N4O2 B6670589 N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide

Cat. No.: B6670589
M. Wt: 322.4 g/mol
InChI Key: YMKKJTOJCOPCCX-WMLDXEAASA-N
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Description

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests that it may have unique chemical and pharmacological properties.

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(15-4-1-5-16-20-10-11-22(15)16)21-14-3-2-12-24-17(14)13-6-8-19-9-7-13/h1,4-11,14,17H,2-3,12H2,(H,21,23)/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKKJTOJCOPCCX-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=NC=C2)NC(=O)C3=CC=CC4=NC=CN43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)C3=CC=CC4=NC=CN43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide can be achieved through multiple synthetic routes One common method involves the condensation of 2-aminopyridine with a suitably protected oxirane derivative, followed by cyclization to form the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production methods for this compound typically involve optimized versions of the synthetic routes mentioned above. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include the use of automated reactors and continuous flow processes to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its pyridine and imidazo[1,2-a]pyridine moieties are particularly reactive sites for these transformations.

Common Reagents and Conditions

  • Oxidation: : Often performed using reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Typically achieved with reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : Commonly carried out using halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., amines, thiols) under suitable conditions.

Major Products

The major products from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation can introduce various functional groups like carboxyl or hydroxyl groups, while substitution reactions can lead to the formation of new derivatives with modified pharmacological properties.

Scientific Research Applications

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide has a wide range of scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and for studying reaction mechanisms.

  • Biology: : Its potential to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: : Explored for its use in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, its binding to an enzyme's active site may inhibit its activity, thereby influencing metabolic pathways.

Comparison with Similar Compounds

Compared to other imidazo[1,2-a]pyridine derivatives, N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]imidazo[1,2-a]pyridine-5-carboxamide exhibits unique structural features that confer distinct biological activities. Similar compounds include:

  • Imidazo[1,2-a]pyridine-5-carboxamide: : Lacks the oxane and pyridine substituents, resulting in different pharmacological properties.

  • Pyridinylimidazo[1,2-a]pyridine: : Contains variations in the positioning of the pyridine ring, leading to alterations in receptor binding affinity and specificity.

  • Oxane-imidazo[1,2-a]pyridine derivatives: : Structural analogs that differ in the configuration of the oxane ring, impacting their chemical reactivity and biological activity.

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